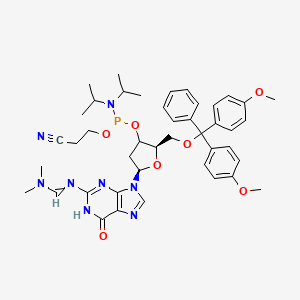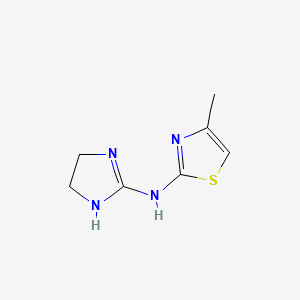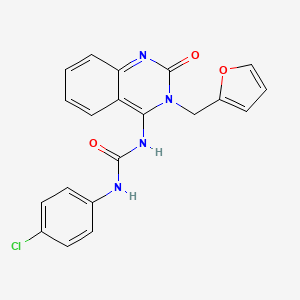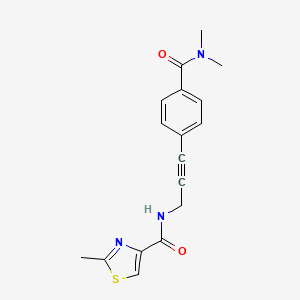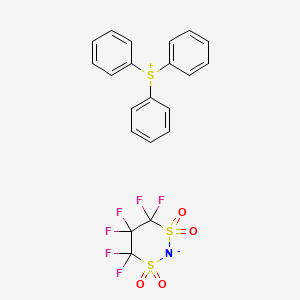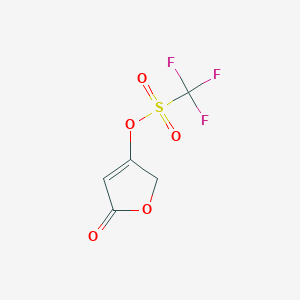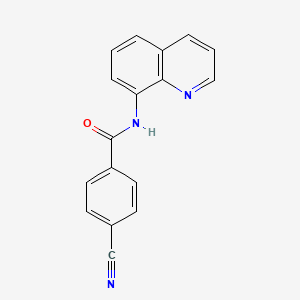
4-cyano-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-8-quinolinylbenzamide is a chemical compound with the molecular formula C17H11N3O and a molecular weight of 273.29 g/mol . It is a yellow to pale yellow solid with a boiling point of approximately 430.8°C . This compound is of interest due to its unique structure, which combines a quinoline moiety with a benzamide group, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-8-quinolinylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with 8-aminoquinoline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of 4-Cyano-N-8-quinolinylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-8-quinolinylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-amino-N-8-quinolinylbenzamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, 4-amino-N-8-quinolinylbenzamide, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyano-N-8-quinolinylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Cyano-N-8-quinolinylbenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in the cleavage of DNA strands and ultimately causing cell death . Additionally, the compound may interact with other cellular targets, such as proteins and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-quinolinylbenzamide: Similar in structure but lacks the 8-quinolinyl substitution.
4-Amino-N-8-quinolinylbenzamide: Formed by the reduction of the cyano group to an amine group.
Quinoline N-oxide derivatives: Formed by the oxidation of the quinoline moiety.
Uniqueness
4-Cyano-N-8-quinolinylbenzamide is unique due to its combination of a cyano group and an 8-quinolinyl substitution on the benzamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H11N3O |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-cyano-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H11N3O/c18-11-12-6-8-14(9-7-12)17(21)20-15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,(H,20,21) |
InChI Key |
HMGAUCVONYDSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


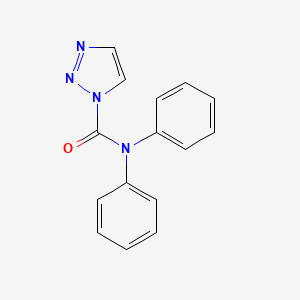
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
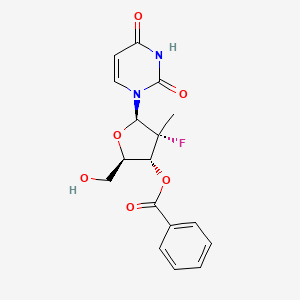
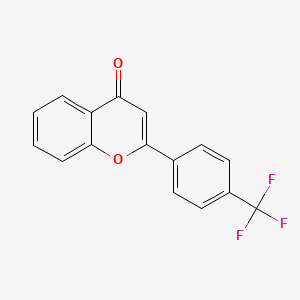
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)
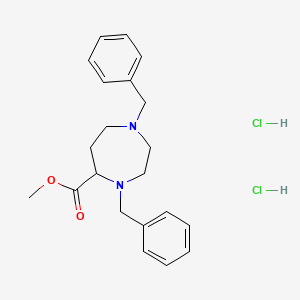
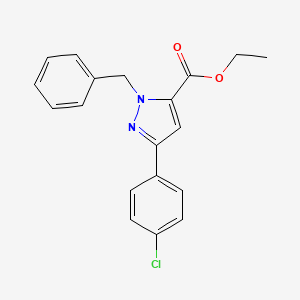
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
